molecular formula C13H12N2O4 B5192865 Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate

Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate

Cat. No.: B5192865
M. Wt: 260.24 g/mol
InChI Key: IRYUCIDSGYSPMT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a formamido group and a methyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate typically involves the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with formamide and methanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

  • Step 1: Formation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid

    • React anthranilic acid with acetic anhydride to form 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
    • Reaction conditions: Reflux in acetic anhydride for several hours.
  • Step 2: Amidation

    • React 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with formamide to introduce the formamido group.
    • Reaction conditions: Heat the mixture at 150-200°C.
  • Step 3: Esterification

    • React the resulting product with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
    • Reaction conditions: Reflux in methanol with a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of hydroxyquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Biological Studies: The compound is used in studies to understand the biological activities of quinoline derivatives.

    Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 4-hydroxy-2-oxo-1,2-dihydroquinoline
  • Methyl 2-(2-chloroquinolin-4-yl)acetate

Uniqueness

Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formamido group and methyl ester group provide unique sites for chemical modification, making it a valuable intermediate in the synthesis of various quinoline derivatives.

Properties

IUPAC Name

methyl 2-[(2-oxo-1H-quinoline-4-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-12(17)7-14-13(18)9-6-11(16)15-10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYUCIDSGYSPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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